molecular formula C52H86O21 B150187 Gypenoside XLIX CAS No. 94987-08-3

Gypenoside XLIX

Número de catálogo B150187
Número CAS: 94987-08-3
Peso molecular: 1047.2 g/mol
Clave InChI: AFEVCSJFNQWWDF-AZFNEDKCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Gypenoside XLIX is a dammarane-type glycoside and a prominent component of G. pentaphyllum . It has one glucose located at the C21 position and a trisaccharide moiety consisting of one arabinose, one rhamnose, and one xylose connected to the C3 position of the aglycone .


Molecular Structure Analysis

The molecular structure of Gypenoside XLIX is a dammarane-style structure of tetracyclic triterpenes . The molecular formula is C52H86O21 .


Physical And Chemical Properties Analysis

Gypenoside XLIX has a molecular weight of 1047.23 and a molecular formula of C52H86O21 . It is a white powder .

Aplicaciones Científicas De Investigación

Alleviation of Septic Acute Lung Injury

Gypenoside XLIX has been found to alleviate septic acute lung injury (ALI). It inhibits ROS levels and NLRP3 inflammasome, possibly mediated by the Sirt1/Nrf2 signaling pathway . Moreover, Gypenoside XLIX significantly inhibited sepsis-induced lung cell apoptosis and excessive autophagy of mitochondria .

Anti-Inflammatory Properties

Gypenoside XLIX is known for its anti-inflammatory properties. It has been found to reduce the expression levels of inflammatory factors in mouse lung tissues .

Antioxidative Effects

Gypenoside XLIX has antioxidative effects. It has been found to inhibit ROS levels, possibly mediated by the Sirt1/Nrf2 signaling pathway .

Inhibition of Cell Apoptosis and Autophagy

Gypenoside XLIX has been found to inhibit cell apoptosis and autophagy. Specifically, it suppressed mitochondrial pathway apoptosis and the Pink1/Parkin pathway of mitochondrial autophagy .

These findings reveal the multifaceted effects of Gypenoside XLIX in anti-inflammatory, antioxidative, and inhibition of cell apoptosis and autophagy. This provides strong support for its therapeutic potential in sepsis-related lung injuries .

Safety And Hazards

Gypenoside XLIX is toxic and poses a risk of serious damage to eyes and health by prolonged exposure. It may also impair fertility and harm unborn children . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Propiedades

IUPAC Name

(3S,5S,8R,9S,10S,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-3-[(2S,3R,4S,5S)-5-hydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H86O21/c1-24(2)9-8-15-52(65,23-68-45-40(63)38(61)36(59)30(19-53)70-45)27-12-16-49(6)26(27)10-11-32-50(49,7)17-13-31-48(4,5)33(14-18-51(31,32)22-54)71-47-43(73-46-41(64)37(60)34(57)25(3)69-46)42(29(56)21-67-47)72-44-39(62)35(58)28(55)20-66-44/h9,22,25-47,53,55-65H,8,10-21,23H2,1-7H3/t25-,26+,27-,28+,29-,30+,31-,32-,33-,34-,35-,36+,37+,38-,39+,40+,41+,42-,43+,44-,45+,46-,47-,49+,50+,51+,52+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEVCSJFNQWWDF-AZFNEDKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C(CCC6(C5(CCC4C3(C)C)C)C)C(CCC=C(C)C)(COC7C(C(C(C(O7)CO)O)O)O)O)C=O)O)OC8C(C(C(CO8)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@@]4([C@H]5CC[C@@H]6[C@H](CC[C@]6([C@@]5(CC[C@H]4C3(C)C)C)C)[C@@](CCC=C(C)C)(CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)C=O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H86O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1047.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gypenoside XLIX

Q & A

Q1: What is Gypenoside XLIX and where is it found?

A1: Gypenoside XLIX is a naturally occurring triterpenoid glycoside primarily found in the Gynostemma pentaphyllum plant. [, ]

Q2: How does Gypenoside XLIX exert its biological effects?

A2: Gypenoside XLIX has been shown to interact with various molecular targets. It acts as a positive allosteric modulator of the P2X7 receptor, influencing its sensitivity to ATP and downstream signaling. [] It also demonstrates an inhibitory effect on the IκBα/NF-κB signaling pathway, potentially by directly targeting IKKβ. [] Additionally, Gypenoside XLIX can activate the Sirt1/Nrf2 signaling pathway. []

Q3: What is the structural characterization of Gypenoside XLIX?

A3: While a specific molecular formula and weight aren't explicitly stated in the provided abstracts, structural elucidation reveals Gypenoside XLIX as 19-oxo-3β,20(S),21-trihydroxydammar-24-ene-3-O-([α-L-rhamnopyranosyl(1→2)][β-D-xylpyranosyl(1→3)])α-L-arabinopyranoside. [] Detailed spectroscopic data, including 1D and 2D NMR (HMQC, HMBC, COSY, TOCSY), alongside ESI-MS and IR data, are crucial for confirming its structure. [, ]

Q4: Can you elaborate on the Structure-Activity Relationship (SAR) of Gypenoside XLIX and related glycosides?

A4: Research suggests that the position and type of sugar groups attached to the triterpenoid scaffold significantly impact the positive allosteric modulator activity of Gypenoside XLIX on the P2X7 receptor. Monosaccharide attachments, like in ginsenoside-compound K, generally show higher activity than di- or trisaccharide glycosides. [] Additionally, the stereochemistry at carbon-20 is crucial, with 20(S) isomers displaying activity while 20(R) isomers are inactive. []

Q5: What is known about the pharmacokinetics of Gypenoside XLIX?

A5: Studies in rats indicate that Gypenoside XLIX has a short half-life (t1/2z) of 1.8 ± 0.6 hours after oral administration. Its oral bioavailability is relatively low at 0.14%. [] More detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion profiles, require further investigation.

Q6: What in vitro and in vivo models have been used to study Gypenoside XLIX?

A6: Various models have been employed to investigate the effects of Gypenoside XLIX. These include:

  • Cell-based assays: Human embryonic kidney cells (HEK-293) stably expressing the human P2X7 receptor, [] human THP-1 monocytes, [] and PC12 cells (rat pheochromocytoma cells). []
  • Animal models: Sprague-Dawley rats for pharmacokinetics and insulin resistance studies [, ], ApoE−/− mice for investigating atherosclerosis. []

Q7: What are the reported therapeutic benefits of Gypenoside XLIX?

A7: Preclinical studies suggest potential therapeutic benefits of Gypenoside XLIX in various conditions, including:

  • Insulin Resistance: Gypenoside XLIX improved insulin sensitivity in a rat model of lipid-induced insulin resistance. []
  • Atherosclerosis: It attenuated atherosclerotic development in ApoE−/− mice fed a high-fat choline diet. []
  • Fatty Liver Disease: Gypenoside XLIX showed potential in mitigating fatty liver disease in in vitro models. []
  • Viral Infections: Gypenoside XLIX and its biotransformed product, gylongiposide I, exhibited antiviral activity against Enterovirus 71 in vitro. []

Q8: What analytical methods are used to study Gypenoside XLIX?

A8: Several analytical techniques are employed for the characterization and quantification of Gypenoside XLIX, including:

  • High-Performance Liquid Chromatography (HPLC): Used for separation and quantification, often coupled with diode-array detection or mass spectrometry. [, ]
  • Ultra-Performance Liquid Chromatography (UPLC): Offers enhanced separation and sensitivity compared to traditional HPLC. [, ]
  • Mass Spectrometry (MS): Coupled with UPLC or HPLC, MS provides accurate identification and quantification, especially in complex biological matrices like plasma. [, , ]
  • Solid-Phase Extraction (SPE): A common sample preparation technique to extract and purify Gypenoside XLIX from biological samples before analysis. []

Q9: Has the biotransformation of Gypenoside XLIX been explored?

A9: Yes, enzymatic biotransformation of Gypenoside XLIX into gylongiposide I using a thermophilic glycoside hydrolase from Fervidobacterium pennivorans has been reported. [] This transformation involves the selective removal of a glucose moiety and results in a product with potentially enhanced antiviral activity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.